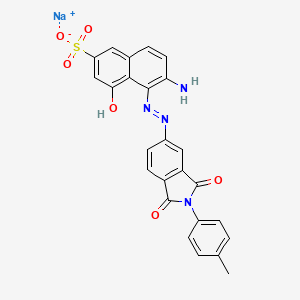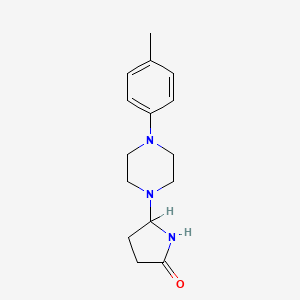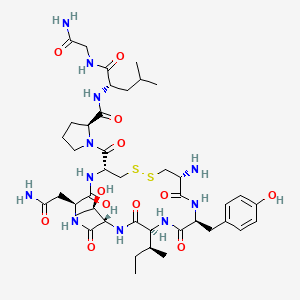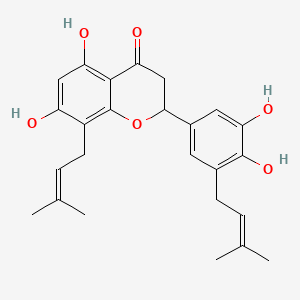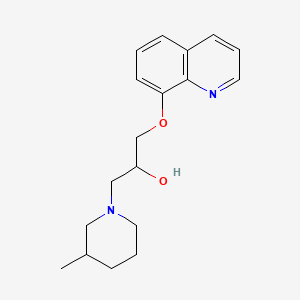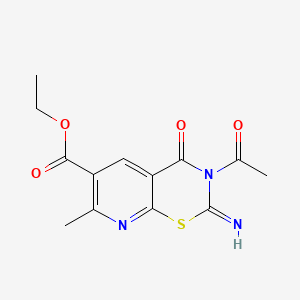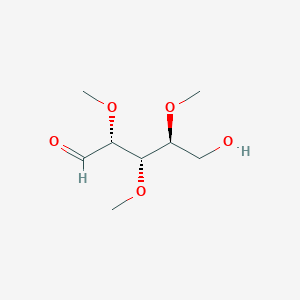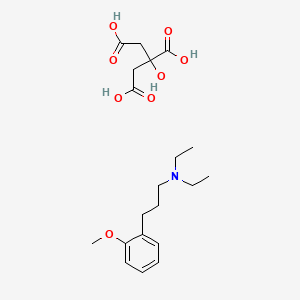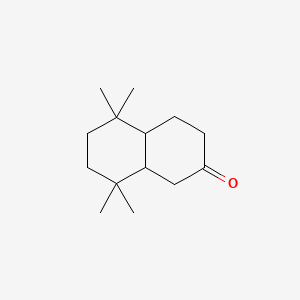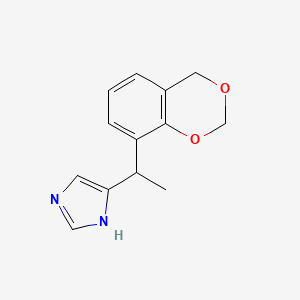
(+-)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole is a synthetic organic compound that features a benzodioxin ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazole ring or the ethyl group, potentially leading to the formation of reduced imidazole derivatives.
Substitution: The compound may undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce reduced imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole: A similar compound without the racemic mixture.
Benzodioxin derivatives: Compounds with similar benzodioxin rings but different substituents.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
The uniqueness of (±)-4-(1-(4H-1,3-Benzodioxin-8-yl)ethyl)-1H-imidazole lies in its specific combination of the benzodioxin and imidazole rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
116795-85-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[1-(4H-1,3-benzodioxin-8-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H14N2O2/c1-9(12-5-14-7-15-12)11-4-2-3-10-6-16-8-17-13(10)11/h2-5,7,9H,6,8H2,1H3,(H,14,15) |
InChI Key |
LFGWVOWFCKDMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OCOC2)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


